6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Overview
Description
“6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1083402-25-8. It has a molecular weight of 189.17 and its IUPAC name is 6-(1H-imidazol-1-yl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of “6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid” is represented by the linear formula C9 H7 N3 O2 . The InChI Code for this compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14) .Scientific Research Applications
Functionalization Reactions in Organic Synthesis :
- The compound has been used in the functionalization reactions of specific organic compounds, leading to the formation of novel derivatives with potential applications in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Catalysis in Water Oxidation :
- Derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid have been used in synthesizing molecular ruthenium catalysts. These catalysts have shown high activities and stabilities in water oxidation, a critical reaction for energy conversion and storage (Lu et al., 2016).
Antioxidant and Antimicrobial Activities :
- Certain derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities, showing promising results against various bacterial and fungal strains (Bassyouni et al., 2012).
Microwave-Assisted Synthesis :
- The compound is involved in the synthesis of complex organic structures under microwave irradiation, demonstrating the efficiency of this method in organic synthesis (Chen Zi-yun, 2008).
Preparation of Imidazo[1,5-a]pyridine-1-carboxylic Acids :
- A novel approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids using derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid has been reported. These acids have potential applications in pharmaceuticals and agrochemicals (Tverdiy et al., 2016).
Building Blocks for Anion-Induced Self-Assembly :
- The compound serves as a versatile building block in anion-induced supramolecular self-assembly. This application is significant in the development of materials with responsive features (Yang, Sessler, & Gong, 2017).
Cobalt(II) and Copper(II) Complexes :
- Derivatives of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid have been used to prepare cobalt(II) and copper(II) complexes. These complexes are studied for their potential applications in coordination chemistry and material science (Drabina et al., 2012).
Synthesis of Heterocyclic Compounds :
- The compound is utilized in the synthesis of heterocyclic compounds, particularly those with potential applications in creating fluorescent probes for mercury ion detection (Shao et al., 2011).
Anticorrosive Properties for Mild Steel :
- Studies have shown that derivatives of this compound exhibit effective anticorrosive properties for mild steel in acidic mediums, suggesting its potential use in corrosion prevention technologies (Zhang et al., 2018).
Safety And Hazards
properties
IUPAC Name |
6-imidazol-1-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGTYZDIZZFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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